Heneicosanal
Overview
Description
Heneicosanal is an organic compound with the molecular formula C21H42O. It is a long-chain aldehyde, specifically a straight-chain saturated fatty aldehyde. This compound is known for its waxy appearance and is often found in various natural sources, including essential oils and plant waxes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heneicosanal can be synthesized through the oxidation of heneicosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of long-chain alkenes, followed by hydrogenation. This method involves the addition of a formyl group (CHO) to the alkene, resulting in the formation of the aldehyde. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
Heneicosanal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to heneicosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: It can be reduced to heneicosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Condensation: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Heneicosanoic acid.
Reduction: Heneicosanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
Heneicosanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in the composition of plant waxes and its potential as a pheromone in insects.
Medicine: Investigated for its potential antimicrobial properties and its role in the formulation of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of heneicosanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where it can interact with proteins and enzymes, potentially altering their function. Additionally, its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and cellular processes .
Comparison with Similar Compounds
Heneicosanal can be compared with other long-chain aldehydes such as:
Octadecanal (C18H36O): Similar in structure but with a shorter carbon chain.
Docosanal (C22H44O): One carbon longer than this compound.
Nonadecanal (C19H38O): Two carbons shorter than this compound.
Uniqueness
This compound’s unique properties stem from its specific chain length, which influences its physical properties and reactivity. Its presence in natural sources like plant waxes and its potential role as a pheromone in insects highlight its distinct biological significance .
Properties
IUPAC Name |
henicosanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2-20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZCFGKQFDPNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317955 | |
Record name | Heneicosanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51227-32-8 | |
Record name | Heneicosanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51227-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heneicosanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051227328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heneicosanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENEICOSANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PGK075SA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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